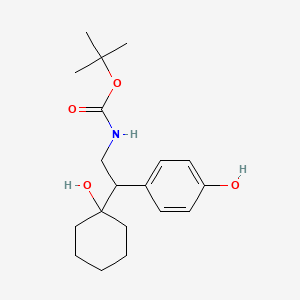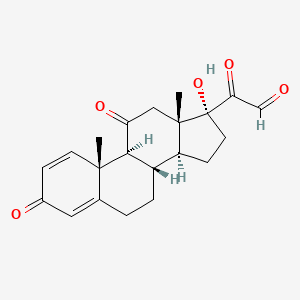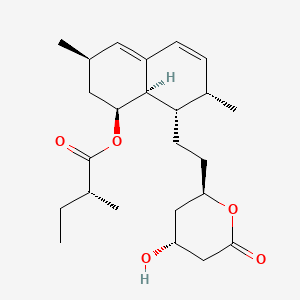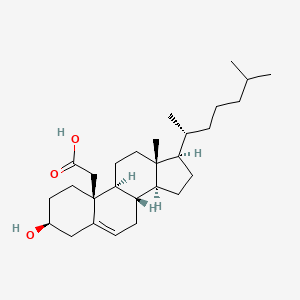
19-Carboxy cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterol is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids. Its synthesis involves several enzymes acting on the sterol nucleus or the isooctyl tail, with a significant focus on its molecular structure, including functional groups at specific carbon positions like carbon-19 (Cerqueira et al., 2016).
Synthesis Analysis
The synthesis of new derivatives of cholesterol, including 19-carboxy cholesterol, has been achieved through various chemical methodologies. For example, a series of new derivatives of cholesterol bearing polar functional groups at carbon-19 were synthesized, showcasing the versatility of chemical reactions at this position (Mathai & Pascal, 1994).
Molecular Structure Analysis
The molecular structure of cholesterol and its derivatives, including modifications at carbon-19, plays a crucial role in determining their function and interaction with biological membranes. For instance, the synthesis of 18,19-di-nor-cholesterol highlighted the impact of modifications on cholesterol's molecular structure and its membrane-interacting abilities (Mydock-McGrane, Rath, & Covey, 2014).
Chemical Reactions and Properties
Cholesterol's ability to undergo various chemical reactions, including esterification and functionalization at carbon-19, is essential for its biological role and for the synthesis of specific derivatives. The synthesis of cholest-5-ene-3beta-carboxylates demonstrates the chemical versatility of cholesterol and its analogs (Harwood et al., 2000).
Physical Properties Analysis
The physical properties of cholesterol and its derivatives, including those modified at carbon-19, influence their behavior in biological systems. Studies on the orientation of fluorinated cholesterol in lipid bilayers analyzed by solid-state NMR have provided insights into the dynamic properties of cholesterol derivatives in membranes (Matsumori et al., 2008).
Wissenschaftliche Forschungsanwendungen
Psychopathology and Cholesterol
Recent research highlights the significant role of cholesterol in behavioral and psychopathological outcomes. Studies have found correlations between cholesterol levels and depression, suicide, personality, and aggression, suggesting that further investigation into cholesterol's role in mental health could lead to new treatment avenues (Pereira, 2017).
Cardiovascular Health
High-density lipoprotein-cholesterol (HDL-C) is inversely associated with the risk of stroke and carotid atherosclerosis. Elevated HDL-C levels have been shown to decrease the risk of stroke, and a significant inverse relationship exists between HDL-C level and carotid intima-media thickness (IMT), supporting the protective effect of HDL-C against cardiovascular diseases (Amarenco, Labreuche, & Touboul, 2008).
COVID-19 Severity and Comorbidities
The presence of hypertension, diabetes, stroke, cancer, kidney disease, and high-cholesterol levels have a noticeable relationship with the severity of COVID-19. These comorbidities may influence the clinical management and outcomes of COVID-19, indicating the need for further research in this area (Zaki, Alashwal, & Ibrahim, 2020).
Cholesterol and Injury Risk
Historical data have noted an association between low serum cholesterol and an increased risk of death from injury. This controversial finding has led to debates and further reviews of cholesterol's role in injury risk and mortality, necessitating more detailed studies to understand the mechanisms involved (Cummings & Psaty, 1994).
Exercise and Lipid Profiles
Aerobic exercise training (AET) has shown inconsistent results in improving blood lipid profiles, with the most common change being an increase in HDL-C. The data are insufficient to establish dose-response relationships between exercise intensity/volume and lipid changes, highlighting the need for further research to optimize exercise prescriptions for lipid profile improvement (Leon & Sanchez, 2001).
Zukünftige Richtungen
Cholesterol metabolism plays an important role in tumorigenesis and progression, and therefore, targeting cholesterol metabolism has become a new direction in the treatment of cancer . An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities .
Eigenschaften
IUPAC Name |
2-[(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-28(20,17-26(30)31)25(22)13-14-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWNOKZYGHTMTJ-ROUDTPAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725190 |
Source


|
| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Carboxy cholesterol | |
CAS RN |
26319-96-0 |
Source


|
| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)
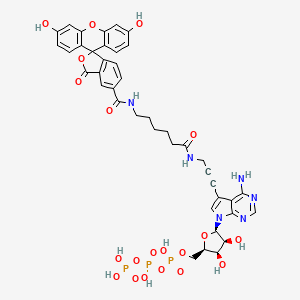

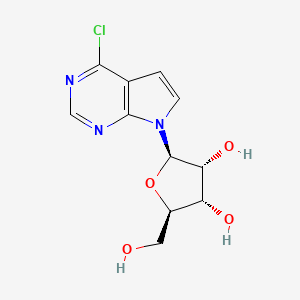
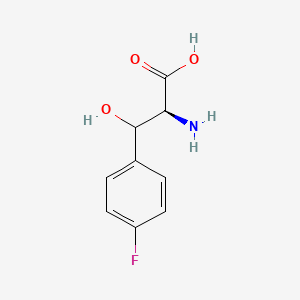
![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
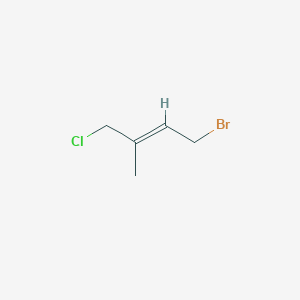
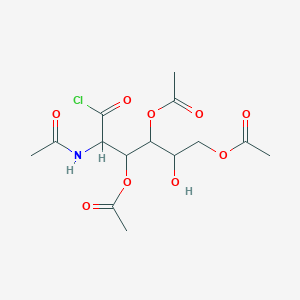
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)
